molecular formula C7H8Cl2N2 B122713 4,5-Dichloro-6-isopropylpyrimidine CAS No. 141602-30-4

4,5-Dichloro-6-isopropylpyrimidine

Cat. No.: B122713
CAS No.: 141602-30-4
M. Wt: 191.05 g/mol
InChI Key: DLICKGPXHFTODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-6-isopropylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H8Cl2N2 and its molecular weight is 191.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

141602-30-4

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

4,5-dichloro-6-propan-2-ylpyrimidine

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3

InChI Key

DLICKGPXHFTODT-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=NC=N1)Cl)Cl

Canonical SMILES

CC(C)C1=C(C(=NC=N1)Cl)Cl

Synonyms

4,5-DICHLORO-6-ISOPROPYLPYRIMIDINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-butyl lithium (1.6 mol solution in hexane, 19.4 ml) is added dropwise at 0° C., under a nitrogen atmosphere, to a solution of diisopropylamine (4.4 ml) in tetrahydrofuran (100 ml), and the mixture is stirred for 20 minutes. The solution is cooled to -78° C. and then 5 g of 4,5-dichloro-6-ethylpyrimidine in solution in 10 ml of tetrahydrofuran are added dropwise. The mixture is stirred at -78° C. for one hour and then brought to room temperature over a period of 2 hours. After the addition of water (200 ml), the mixture is extracted with ethyl acetate and the organic phase is dried over sodium sulfate and concentrated. Chromatography on silica gel (eluant: ethyl acetate/hexane 1:10) yields 3.8 g (71% of the theoretical yield) of 4,5-dichloro-6-isopropylpyrimidine in the form of a yellow oil.
[Compound]
Name
N-butyl lithium
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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